![molecular formula C27H25NO3 B2643723 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923113-54-6](/img/structure/B2643723.png)

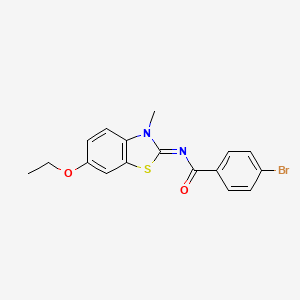

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide” is a complex organic molecule. It contains a chromen-6-yl group, which is a common structure in many natural products, including some pharmaceuticals . The tert-butylphenyl group is a common motif in organic chemistry and is known for its stability due to the tert-butyl group . The benzamide group is a part of many pharmaceuticals and is known to have bioactivity .

Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy to determine . These techniques would provide detailed information about the arrangement of atoms in the molecule and the nature of the bonds between them.Chemical Reactions Analysis

The chemical reactivity of such a compound would be influenced by the functional groups present in the molecule. For instance, the carbonyl group in the chromen-6-yl ring and the amide group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be influenced by the functional groups present in the molecule .科学的研究の応用

GPR35 Agonism and Radioligand Development

A study by Thimm et al. (2013) focused on a derivative closely related to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromene-6-yl]-2-methylbenzamide, describing its application as a potent and selective agonist for GPR35, an orphan G protein-coupled receptor. This research highlighted the synthesis of a tritium-labeled compound for use in radioligand binding assays, offering insights into receptor binding and signaling mechanisms, thus paving the way for novel therapeutic targets (Thimm et al., 2013).

Marine Drug Synthesis and Antitumor Activity

Li et al. (2013) explored the synthesis of a 4H-chromene derivative through the condensation of specific esters and phenols, leading to compounds potentially useful for antitumor antibiotic studies. This work illustrates the role of chromene derivatives in the structural-activity relationship studies of antitumor agents, contributing to the development of new marine-derived pharmaceuticals (Li et al., 2013).

p38 MAPK Inhibition for Therapeutic Development

Li et al. (2009) reported on the synthesis of urea derivatives incorporating a chromene moiety, aimed at inhibiting p38 MAPK, a protein implicated in inflammatory responses and disease. The study demonstrates the utility of chromene derivatives in designing inhibitors that could lead to novel treatments for diseases where p38 MAPK plays a key role (Li et al., 2009).

Polymer Stabilization

Yachigo et al. (1988) investigated a chromene derivative for its effectiveness as a thermal stabilizer for butadiene polymers. Their findings indicate the potential of such compounds in enhancing the thermal stability of polymers, which is crucial for extending the lifespan and performance of polymer-based materials (Yachigo et al., 1988).

Anticancer Activity

Raj et al. (2010) conducted a study on chromen-4-ones and their derivatives, revealing significant cytotoxic activity against various human cancer cell lines. This research supports the potential of chromene derivatives in cancer therapy, offering a foundation for the development of new anticancer agents (Raj et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO3/c1-17-7-5-6-8-21(17)26(30)28-20-13-14-24-22(15-20)23(29)16-25(31-24)18-9-11-19(12-10-18)27(2,3)4/h5-16H,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKIRGAYPQSECP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643641.png)

![Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2643643.png)

![N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2643645.png)

![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2643653.png)

![(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B2643657.png)

![N-[(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2643660.png)

![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide](/img/structure/B2643662.png)